molecular formula C12H13N5S2 B5502638 5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5502638
M. Wt: 291.4 g/mol
InChI Key: DUINMUYGRWAHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C12H13N5S2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.06123778 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Benzimidazole derivatives bearing 1,2,4-triazole have been studied for their potential as EGFR inhibitors with anticancer properties. Detailed investigations into their tautomeric properties, conformations, and anti-cancer mechanisms have been conducted using density functional theory and molecular docking. These studies highlight the stability of these compounds in their thione form and their binding affinities within the EGFR binding pocket, suggesting significant anti-cancer activity (Karayel, 2021).

Antimicrobial Activity

A range of benzimidazole derivatives has been synthesized and evaluated for antimicrobial efficacy. Some of these compounds exhibit considerable activity against gram-positive, gram-negative bacteria, and yeast, highlighting their potential in combating microbial infections (Fahmy, El-masry, & Abdelwahed, 2001).

Corrosion Inhibition

Benzimidazole derivatives have also been researched for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. Their effectiveness increases with concentration, and studies suggest they act as mixed-type inhibitors, adhering to the Langmuir adsorption isotherm. This indicates their potential in industrial applications to prevent metal corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Antioxidant Properties

Investigations into the crystal structures and intermolecular interactions of novel antioxidant triazolyl-benzimidazole compounds have been conducted. These studies provide insights into their antioxidant capabilities, beneficial for developing treatments to mitigate oxidative stress (Karayel, Özbey, Ayhan-Kılcıgil, & Kuş, 2015).

Mechanism of Action

The mechanism of action can vary greatly depending on the specific compound and its biological target. For example, certain benzimidazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions for research into this compound would likely depend on its observed biological activities. If it shows promising activity in a certain area, such as antimicrobial or anticancer activity, further studies could be conducted to optimize its activity and investigate its mechanism of action .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S2/c1-2-17-10(15-16-12(17)18)7-19-11-13-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H,13,14)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUINMUYGRWAHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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